(4-((Benzyl(methyl)amino)methyl)phenyl)boronic acid
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Overview
Description
(4-((Benzyl(methyl)amino)methyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both an amino group and a boronic acid group in its structure makes it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Benzyl(methyl)amino)methyl)phenyl)boronic acid typically involves the reaction of 4-formylphenylboronic acid with benzylmethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride. The general reaction scheme is as follows:
Reductive Amination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-((Benzyl(methyl)amino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The boronic acid group can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Secondary amines.
Substitution: Biaryl compounds.
Scientific Research Applications
(4-((Benzyl(methyl)amino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions for the synthesis of biaryl compounds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-((Benzyl(methyl)amino)methyl)phenyl)boronic acid in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide to form a palladium-aryl complex.
Transmetalation: The boronic acid group transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with similar reactivity in Suzuki–Miyaura coupling.
4-Aminophenylboronic acid: Contains an amino group, similar to (4-((Benzyl(methyl)amino)methyl)phenyl)boronic acid, but lacks the benzylmethylamino moiety.
Benzeneboronic acid: Another boronic acid with similar applications in organic synthesis.
Uniqueness
This compound is unique due to the presence of both an amino group and a boronic acid group, which allows it to participate in a wider range of chemical reactions and makes it a versatile reagent in organic synthesis.
Properties
CAS No. |
397844-52-9 |
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Molecular Formula |
C15H18BNO2 |
Molecular Weight |
255.12 g/mol |
IUPAC Name |
[4-[[benzyl(methyl)amino]methyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H18BNO2/c1-17(11-13-5-3-2-4-6-13)12-14-7-9-15(10-8-14)16(18)19/h2-10,18-19H,11-12H2,1H3 |
InChI Key |
BQBAEKHBGDGIPB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CN(C)CC2=CC=CC=C2)(O)O |
Origin of Product |
United States |
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